4-Methyl-1,2-benzenediamine hydrochloride
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Overview
Description
4-Methyl-1,2-benzenediamine hydrochloride, also known as 4-Methyl-o-phenylenediamine hydrochloride, is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of o-phenylenediamine, where a methyl group is substituted at the 4-position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-benzenediamine hydrochloride typically involves the reduction of 4-nitro-1,2-diaminobenzene. The reduction can be carried out using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Another method involves the treatment of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced to 4-Methyl-1,2-benzenediamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-benzenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Methyl-1,2-benzenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, such as benzimidazoles.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-benzenediamine hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The compound can also undergo redox reactions, contributing to its role in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: The parent compound without the methyl substitution.
m-Phenylenediamine: An isomer with amino groups at the 1 and 3 positions.
p-Phenylenediamine: An isomer with amino groups at the 1 and 4 positions.
Uniqueness
4-Methyl-1,2-benzenediamine hydrochloride is unique due to the presence of the methyl group at the 4-position, which influences its reactivity and properties. This substitution can enhance its solubility and alter its electronic properties, making it distinct from its isomers and other derivatives.
Properties
CAS No. |
636-24-8 |
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Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-methylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H |
InChI Key |
ISDCCYOVVORSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N.Cl |
Origin of Product |
United States |
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